3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Description
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-methylphenyl group at position 1 and a diphenylmethyl-substituted piperazine moiety at position 2. Its molecular weight is approximately 455.5 g/mol (estimated based on structural analogs in and ).
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-21-12-14-24(15-13-21)31-26(32)20-25(28(31)33)29-16-18-30(19-17-29)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25,27H,16-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOLPWNHOANHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the piperazine and diphenylmethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperazine rings, which can then be further functionalized to introduce the pyrrolidine and diphenylmethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural variations and key differences among analogs:
Key Observations :
- 4-Methylphenyl at C1 may improve metabolic stability over analogs with methoxy or ethoxy groups (e.g., ), as methyl groups are less prone to oxidative metabolism.
2.2.1. Anticonvulsant Activity
- Target Compound: No direct data available, but structural analogs with piperazine-pyrrolidine dione hybrids show anticonvulsant effects. For example, N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)pyrrolidine-2,5-dione (ED50 = 14.18 mg/kg) demonstrates potent activity in electroshock seizure tests.
- Fluorophenyl Analogs : 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione () lacks anticonvulsant data but shares structural motifs with antidepressants, suggesting possible CNS activity.
2.2.2. Receptor Binding Profiles
- Diphenylmethyl vs. Halogenated Groups : The diphenylmethyl group may enhance affinity for σ receptors or histamine H3 receptors, as seen in structurally related piperazine derivatives.
Biological Activity
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 443.52 g/mol. Its structure includes a piperazine moiety, which is known for its diverse biological activities, particularly in neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N3O2 |
| Molecular Weight | 443.52 g/mol |
| LogP | 3.5111 |
| Polar Surface Area | 34.549 Ų |
| Hydrogen Bond Acceptors | 6 |
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar piperazine structures exhibit significant antidepressant and anxiolytic effects. The piperazine ring is often linked to serotonin receptor modulation, particularly the 5-HT(1A) receptor, which plays a crucial role in mood regulation. Studies have demonstrated that derivatives of piperazine can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety levels.
Antiviral Activity
A related study on similar pyrrolidine derivatives showed promising antiviral activity against various viruses including HIV-1. The mechanism typically involves inhibition of viral replication through interference with viral enzymes or host cell pathways. While specific data on the antiviral activity of this compound is limited, the structural similarities suggest potential efficacy.
Antitumor Activity
In vitro studies have indicated that compounds with similar structures exhibit moderate cytotoxic effects against cancer cell lines. For instance, derivatives of piperazine have been tested against various tumor types, showing inhibition of cell proliferation and induction of apoptosis. The exact mechanism often involves the activation of apoptotic pathways or disruption of cellular signaling networks.
Study on Antidepressant Activity
A study published in a pharmacological journal evaluated the antidepressant effects of various piperazine derivatives, including those structurally related to our compound. The findings revealed that these compounds significantly reduced depression-like behavior in animal models when administered at specific doses (e.g., 10 mg/kg) .
Antiviral Screening
In another study focusing on antiviral properties, a series of pyrrolidine derivatives were synthesized and tested against HIV-1. The results indicated that certain modifications to the structure enhanced antiviral activity, suggesting that similar alterations could be beneficial for our compound .
The biological activity of this compound likely involves multiple mechanisms:
- Serotonin Receptor Modulation : Interaction with serotonin receptors may enhance mood and reduce anxiety.
- Inhibition of Viral Replication : Potential interference with viral enzymes could prevent viral proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways may contribute to its antitumor effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
